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molecular formula C5H6BrN3 B1280561 3-Bromopyridine-2,4-diamine CAS No. 72921-94-9

3-Bromopyridine-2,4-diamine

Cat. No. B1280561
M. Wt: 188.03 g/mol
InChI Key: NVKFROUJVVIUSL-UHFFFAOYSA-N
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Patent
US08404707B2

Procedure details

To a solution of 2,4-diamino-3-bromopyridine (17) (in Rauckman, B. S, and al. J. Med. Chem. 1980, 23, 384-391) (2.00 g, 10.6 mmol) in ethanol (40 mL) was added chloracetone (3.93 g, 42.5 mmol). The solution was stirred under reflux for 24 h. After cooling to room temperature, the solution was evaporated to dryness. The residue was diluted with water (40 mL) and the resulting solution made basic by the addition of Na2CO3. The solution was extracted with CH2Cl2 and the combinated extracts were dried (Na2SO4), filtered and evaporated under reduced pressure. The crude product was purified by chromatography using CH2Cl2/EtOAc (4/1, v/v) as eluent to afford compound 18 (yield: 90%); mp 158-160° C.; 1H NMR (200 MHz, DMSO-d6) δ 2.19 (s, 3H), 5.78 (brs, 2H), 6.41 (d, 1H, J=7 Hz), 7.36 (s, 1H), 8.07 (d, 1H, J=7 Hz); 13C NMR (100 MHz, DMSO-d6) δ 14.1, 86.2, 104.6, 109.1, 125.5, 140.8, 143.1, 144.0. Anal.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([Br:8])=[C:6]([NH2:9])[CH:5]=[CH:4][N:3]=1.Cl[CH2:11][C:12](=O)[CH3:13]>C(O)C>[NH2:9][C:6]1[CH:5]=[CH:4][N:3]2[CH:11]=[C:12]([CH3:13])[N:1]=[C:2]2[C:7]=1[Br:8]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC=CC(=C1Br)N
Name
Quantity
3.93 g
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness
ADDITION
Type
ADDITION
Details
The residue was diluted with water (40 mL)
ADDITION
Type
ADDITION
Details
by the addition of Na2CO3
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combinated extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=2N(C=C1)C=C(N2)C)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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